molecular formula C12H14N6O6 B14682645 2-(5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-carboxamido)acetic acid CAS No. 32730-55-5

2-(5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-carboxamido)acetic acid

Cat. No.: B14682645
CAS No.: 32730-55-5
M. Wt: 338.28 g/mol
InChI Key: MJEKUTDBGOEGON-UHFFFAOYSA-N
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Description

({[5-(6-amino-9h-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]carbonyl}amino)acetic acid is a complex organic compound that features a purine base (adenine) linked to a tetrahydrofuran ring and an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[5-(6-amino-9h-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]carbonyl}amino)acetic acid typically involves multiple steps. One common method starts with the preparation of the purine base, followed by the attachment of the tetrahydrofuran ring and the amino acid derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

({[5-(6-amino-9h-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]carbonyl}amino)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine derivatives .

Scientific Research Applications

Chemistry

In chemistry, ({[5-(6-amino-9h-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]carbonyl}amino)acetic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel compounds with potential therapeutic applications .

Biology

In biological research, this compound is studied for its role in cellular processes. It can be used to investigate the mechanisms of enzyme action and the interactions between nucleic acids and proteins .

Medicine

It is explored for its antiviral and anticancer properties, making it a candidate for new therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and biochemical reagents. Its unique structure and reactivity make it valuable for various manufacturing processes .

Mechanism of Action

The mechanism of action of ({[5-(6-amino-9h-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]carbonyl}amino)acetic acid involves its interaction with specific molecular targets. It can bind to enzymes and nucleic acids, affecting their function and activity. The pathways involved include inhibition of enzyme activity and modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

({[5-(6-amino-9h-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]carbonyl}amino)acetic acid is unique due to its combination of a purine base, tetrahydrofuran ring, and amino acid derivative.

Properties

CAS No.

32730-55-5

Molecular Formula

C12H14N6O6

Molecular Weight

338.28 g/mol

IUPAC Name

2-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C12H14N6O6/c13-9-5-10(16-2-15-9)18(3-17-5)12-7(22)6(21)8(24-12)11(23)14-1-4(19)20/h2-3,6-8,12,21-22H,1H2,(H,14,23)(H,19,20)(H2,13,15,16)

InChI Key

MJEKUTDBGOEGON-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)NCC(=O)O)O)O)N

Origin of Product

United States

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